
2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, also known as DTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Chloroacetamide Herbicides and Green Algae
Chloroacetamide Inhibition of Fatty Acid Synthesis in Green Algae : Chloroacetamides, such as alachlor and metazachlor, are herbicides used to control weeds in various crops. Research on the green alga Scenedesmus Acutus revealed that these compounds inhibit fatty acid synthesis, indicating a potential mechanism for their herbicidal action (Weisshaar & Böger, 1989).
Novel Antipsychotic Agents
Antipsychotic-like Profile without Dopamine Receptor Interaction : A study on novel antipsychotic agents based on pyrazole compounds showed that certain derivatives could exhibit antipsychotic-like profiles in animal behavior tests without interacting with dopamine receptors. This suggests a new potential pathway for antipsychotic drug development, expanding beyond traditional dopamine antagonist mechanisms (Wise et al., 1987).
Imaging of the Translocator Protein with PET
Selective Radioligands for Imaging : A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, has been reported as selective ligands for the translocator protein (18 kDa), important for imaging inflammation and neurodegeneration in the brain using positron emission tomography (PET) (Dollé et al., 2008).
Antimicrobial Activities of Pyrazole Derivatives
Synthesis and Antimicrobial Activities : Research on thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety demonstrated significant antimicrobial activities against various pathogens. These findings contribute to the search for new antimicrobial agents in response to rising antibiotic resistance (Gouda et al., 2010).
Hydrogen Bonding in Acetamides
Molecular Conformations and Hydrogen Bonding : A study on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides revealed that different molecular conformations co-exist within each compound. Hydrogen bonding plays a significant role in forming diverse dimensional structures, which could influence the compound's physical properties and interactions (Narayana et al., 2016).
properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-5-7-16(8-6-15)19-13-25(23-21(19)24(2)3)14-20(26)22-17-9-11-18(27-4)12-10-17/h5-13H,14H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZATPKDNYFYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


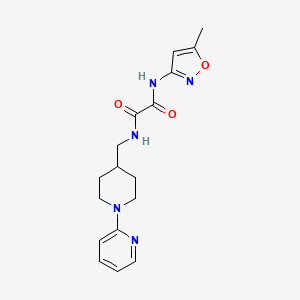
![4-Cyclobutoxythieno[3,2-d]pyrimidine](/img/structure/B2886310.png)

![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)
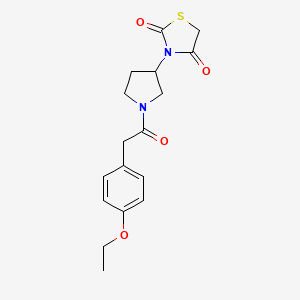
![Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate](/img/structure/B2886317.png)
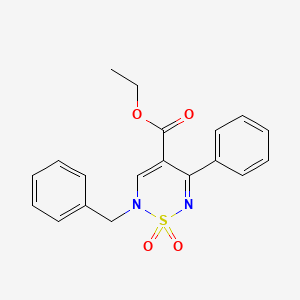
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
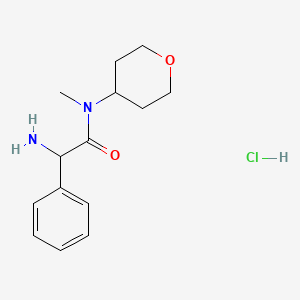

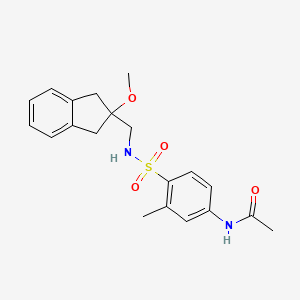

![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)